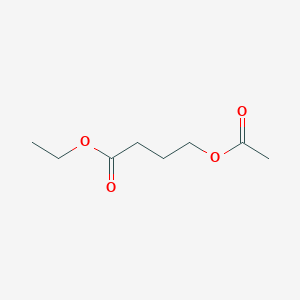

Ethyl 4-acetoxybutanoate

Description

Properties

IUPAC Name |

ethyl 4-acetyloxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-8(10)5-4-6-12-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPQIYXXLIFPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402111 | |

| Record name | Ethyl 4-(acetyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25560-91-2 | |

| Record name | Ethyl 4-(acetyloxy)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoxy butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025560912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(acetyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ACETOXY BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R622BPD8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method for synthesizing EAB involves the reaction of γ-butyrolactone (GBL) with ethyl acetate in the presence of sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) as catalysts. This approach, detailed in CN1047589C, operates at mild temperatures (5–35°C) and avoids the need for extreme cooling or heating. The reaction proceeds via nucleophilic attack by the alkoxide ion on the carbonyl carbon of GBL, followed by transesterification with ethyl acetate to form EAB (Fig. 1).

Key Parameters:

-

Catalyst Loading : 1–2 mol% sodium ethoxide relative to GBL.

-

Molar Ratio : GBL to ethyl acetate maintained at 1:1.2 to minimize side reactions.

-

Reaction Time : 2–4 hours, significantly shorter than traditional methods requiring days.

Traditional Acid-Catalyzed Methods

Hydrochloric Acid-Mediated Esterification

Early synthetic routes relied on HCl-catalyzed esterification of GBL with ethanol, followed by acetylation using acetic anhydride. However, this method suffers from drawbacks:

-

Prolonged Reaction Time : Up to 7 days for complete esterification.

-

Harsh Conditions : Acetylation step necessitates temperatures of 160°C for 24 hours, leading to decomposition byproducts.

-

Low Yield : Overall yields rarely exceed 60% due to competing hydrolysis and side reactions.

Low-Temperature Synthesis and Limitations

A reported alternative involves reacting GBL with ethyl acetate at −50°C. While this method avoids high temperatures, it introduces operational challenges:

-

Cryogenic Requirements : Energy-intensive cooling systems are needed.

-

Poor Selectivity : Competitive side reactions reduce EAB purity to <70%.

Optimization Strategies for Academic and Industrial Scaling

Catalyst Dispersion and Solvent Selection

Uniform dispersion of powdered sodium alkoxide in the reaction mixture is critical. Stirring at 500–700 rpm ensures colloidal suspension, enhancing catalytic activity. Anhydrous ethyl acetate is preferred to prevent catalyst deactivation via hydrolysis.

Purification Protocols

Post-reaction workup involves:

-

Neutralization : Residual catalyst is quenched with dilute acetic acid.

-

Distillation : Fractional distillation under reduced pressure (20–30 mmHg) isolates EAB with >95% purity.

-

Analytical Validation : Gas chromatography (GC) with flame ionization detection confirms purity, while NMR (δ 4.1 ppm for ethyl ester, δ 2.0 ppm for acetyl group) verifies structural integrity.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Sodium Alkoxide | NaOEt/NaOMe | 5–35°C | 2–4 hr | 90–92% | >95% |

| HCl-Mediated | HCl | 160°C | 7 days | 55–60% | 80–85% |

| Cryogenic | None | −50°C | 24 hr | 65–70% | 70–75% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : δ 1.25 (t, 3H, CH₃CH₂), δ 2.05 (s, 3H, OAc), δ 2.45 (m, 2H, CH₂COO), δ 4.10 (q, 2H, OCH₂).

-

¹³C NMR : δ 170.5 (C=O, acetate), δ 170.1 (C=O, ester), δ 60.8 (OCH₂).

Infrared Spectroscopy (IR)

Peaks at 1740 cm⁻¹ (ester C=O stretch) and 1240 cm⁻¹ (C-O-C asymmetric stretch) confirm functional groups.

Industrial-Scale Considerations

Chemical Reactions Analysis

Ethyl 4-acetoxybutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 4-hydroxybutanoic acid and ethanol.

Oxidation: It can be oxidized to form 4-acetoxybutanoic acid.

Reduction: Reduction reactions can convert it into 4-hydroxybutanoic acid ethyl ester.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Research

EAB serves as a reagent in various biochemical studies, particularly those exploring metabolic pathways involving gamma-hydroxybutyric acid (GHB), into which EAB is metabolized. This property makes it valuable in research focused on neurotransmitter systems and sedative effects .

Analytical Chemistry

In analytical chemistry, EAB is utilized as a reference standard for the identification and quantification of similar compounds in complex mixtures. Its unique chemical structure aids in distinguishing it from other esters during analysis .

Flavor and Fragrance Industry

EAB contributes to the flavor profile of certain foods and beverages, particularly in the production of fruity aromas reminiscent of ripe pineapples. Its application in this industry highlights its sensory characteristics and potential as a flavoring agent .

Medical Research

Current studies are investigating the sedative effects of EAB due to its metabolic conversion to GHB, which is known for its sedative properties. Research is ongoing to explore potential therapeutic applications, including its effects on sleep disorders and anxiety .

Case Study 1: Sedative Effects

A study examining the metabolic effects of EAB demonstrated that its conversion to GHB leads to significant sedation in animal models. The findings suggest potential applications in developing new sedative medications .

Case Study 2: Flavor Profile Enhancement

Research conducted on wine fermentation revealed that EAB plays a role in enhancing the aroma profile of certain wines. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds produced during fermentation, highlighting EAB's contribution to flavor complexity .

Mechanism of Action

Ethyl 4-acetoxybutanoate exerts its effects primarily through its metabolism into gamma-hydroxybutyrate (GHB) in the human body . GHB acts on the central nervous system by binding to GABA_B receptors and GHB receptors, leading to sedative and anesthetic effects. The molecular pathways involved include the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Structural Analogs: Functional Group Variations

Key Differences:

- Functional Groups: this compound’s acetoxy group enhances its stability and bioactivity compared to the reactive chloro group in ethyl 4-chloro-3-oxobutanoate . Ethyl acetoacetate’s β-keto ester structure enables keto-enol tautomerism, making it versatile in organic synthesis, unlike the non-tautomerizing acetoxy derivatives .

- Methyl analogs (e.g., mthis compound) show similar pharmacological profiles but differ in pharmacokinetics due to ester chain length .

Application-Based Comparison

Flavor and Fragrance Industry :

- This compound: Imparts subtle fruity notes in wine but is less dominant than ethyl hexanoate or 2-phenylethyl acetate .

- Ethyl acetoacetate : Used in synthetic apple flavors (e.g., fructone) due to its fruity aroma .

Pharmaceuticals :

- This compound: Prolonged sedation (4–12 hours) and muscle relaxation with rapid recovery .

- Ethyl 3-oxo-4-phenylbutanoate: Primarily a synthetic intermediate, lacking documented bioactivity .

Physicochemical Properties

Biological Activity

Ethyl 4-acetoxybutanoate (EAB) is a chemical compound with the molecular formula CHO and a molar mass of 174.1944 g/mol. It has garnered attention in biochemical research due to its metabolic conversion to gamma-hydroxybutyric acid (GHB), a compound known for its sedative properties. This article explores the biological activity of EAB, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Metabolism and Sedative Effects

EAB is metabolized in humans into GHB, which leads to hyperpolarization of neurons, making them less likely to fire. This mechanism is responsible for the sedative effects associated with GHB, suggesting that EAB may exert similar effects. The biochemical pathways involved in this metabolism are crucial for understanding the compound's activity.

EAB can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can yield different products that may also exhibit biological activity:

- Hydrolysis : Produces 4-hydroxybutanoic acid and ethanol.

- Oxidation : Converts EAB into 4-acetoxybutanoic acid.

- Reduction : Can yield 4-hydroxybutanoic acid ethyl ester.

These transformations highlight the compound's versatility and potential for further research into its biological applications.

Case Studies and Experimental Data

Recent studies have investigated the effects of EAB in various contexts:

- Sedative Effects : A study demonstrated that EAB's metabolite GHB is known to induce sedation in animal models, suggesting that EAB could have similar effects due to its metabolic pathway .

- Flavor and Fragrance Applications : EAB is used in the flavor and fragrance industry due to its unique odor profile. Its presence in ripe pineapples indicates potential applications in food science .

- Potential Therapeutic Uses : Research into the sedative properties of GHB has prompted investigations into EAB as a precursor for therapeutic agents in treating sleep disorders and anxiety .

Comparative Analysis with Similar Compounds

To better understand EAB's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Sedative Activity | Notes |

|---|---|---|---|

| This compound (EAB) | CHO | Yes | Metabolizes to GHB |

| Butanoic acid, 4-(acetyloxy)-, ethyl ester | CHO | No | Lacks sedative properties |

| 4-Acetoxybutyric acid ethyl ester | CHO | Yes | Similar metabolic pathway |

This table illustrates that while some esters may share structural similarities with EAB, their biological activities can differ significantly.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-acetoxybutanoate, and how can reaction conditions be optimized for academic-scale production?

this compound is synthesized via acid-catalyzed esterification of 4-hydroxybutanoic acid with ethanol, followed by acetylation. A method from US Patent 4,738,985 involves refluxing γ-butyrolactone with ethanol and sulfuric acid, yielding ethyl 4-hydroxybutanoate, which is subsequently acetylated with acetic anhydride . Key optimizations include controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to lactone), reaction temperature (56°C for distillation), and catalyst concentration (1–2% H₂SO₄). Purification via fractional distillation ensures >95% purity, verified by NMR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural validation requires a combination of:

- NMR : NMR (δ 4.1 ppm for ester -OCH₂CH₃, δ 2.0 ppm for acetyl group) and NMR (δ 170–175 ppm for carbonyl carbons) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1240 cm⁻¹ (C-O stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 174 (C₈H₁₄O₄⁺) with fragmentation patterns matching the acetoxy and ethyl ester groups .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester and acetyl groups. Use desiccants to minimize moisture exposure. For safety, refer to SDS guidelines: avoid skin contact (use nitrile gloves) and work in a fume hood due to volatility .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

Competing hydrolysis of the ester group can occur under prolonged acidic conditions. Kinetic studies suggest the acetylation step (via nucleophilic acyl substitution) is rate-limiting. Side products like 4-hydroxybutanoic acid (from incomplete acetylation) or diacetylated derivatives may form if reagent ratios are imbalanced. Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) to isolate intermediates .

Q. How does this compound behave in vivo, and what analytical methods quantify its metabolic conversion to GABA-related compounds?

In vivo, the compound undergoes esterase-mediated hydrolysis to 4-hydroxybutanoic acid, which is further metabolized to γ-aminobutyric acid (GABA) analogs. To track metabolites, use LC-MS/MS with a C18 column and ESI+ mode. Validate method sensitivity (LOD < 10 ng/mL) and specificity using isotopically labeled internal standards (e.g., deuterated this compound) .

Q. How can researchers resolve contradictions in physicochemical data (e.g., boiling point discrepancies) for this compound?

Discrepancies in reported boiling points (e.g., 56°C vs. 98°C) may arise from differences in distillation apparatus or purity. Perform gas chromatography (GC) with a polar column (e.g., DB-Wax) and flame ionization detector (FID) to compare retention times against standards. Statistical analysis (ANOVA) of triplicate measurements can identify systematic errors .

Q. What advanced analytical techniques are suitable for studying the compound’s thermodynamic stability and degradation pathways?

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature (T₀) and enthalpy changes.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via GC-MS.

- DFT Calculations : Model hydrolysis pathways to predict degradation intermediates .

Q. How can stereochemical effects influence the reactivity of this compound in chiral environments?

While the compound lacks chiral centers, its metabolites (e.g., 4-hydroxybutanoic acid) can exhibit stereoselective behavior. Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to analyze enantiomeric excess in downstream products. Racemization studies under varying pH conditions can elucidate stability thresholds .

Methodological Guidance

- Data Analysis : Apply t-tests or ANOVA to compare synthetic yields across reaction conditions. Report confidence intervals (95% CI) and effect sizes .

- Error Propagation : Quantify uncertainties in purity assessments using standard deviations from triplicate NMR integrations .

- Ethical Compliance : Ensure animal/human studies adhere to institutional review board (IRB) protocols, particularly for neuropharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.